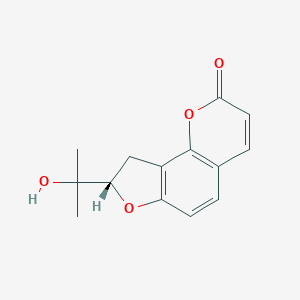

columbianetin

Vue d'ensemble

Description

La colombianétine est un composé de furanocoumarine naturel présent dans diverses plantes, notamment dans la racine d'angélique pubescente (Angelicae pubescentis radix). Elle a fait l'objet de nombreuses études pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, analgésiques et antifongiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La colombianétine peut être synthétisée par diverses méthodes. Une approche courante consiste à l'extraire de sources naturelles telles que la racine d'angélique pubescente. Le processus d'extraction implique généralement l'utilisation de solvants comme le méthanol ou l'éthanol pour isoler le composé .

Méthodes de production industrielle

La production industrielle de colombianétine implique souvent l'extraction à grande échelle à partir de matières végétales. Le processus comprend le séchage, le broyage et l'extraction par solvants, suivis de la purification par des techniques telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

La colombianétine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La colombianétine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la colombianétine en ses formes réduites.

Substitution : La colombianétine peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers réactifs, notamment les halogènes et les acides, peuvent faciliter les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de colombianétine .

Applications De Recherche Scientifique

Pharmacological Properties

Columbianetin exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antioxidative Activity : this compound has demonstrated strong antioxidative properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the activation of mast cells and reduce the release of pro-inflammatory mediators, suggesting its potential use in treating allergic conditions and other inflammatory disorders .

- Analgesic Properties : Studies have reported analgesic effects of this compound, making it a candidate for pain management therapies. Its mechanisms may involve modulation of pain pathways and reduction of inflammation .

- Antitumor Activity : this compound has exhibited cytotoxic effects against various cancer cell lines. Its anti-proliferative properties suggest potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Cosmeceutical Applications

This compound's properties extend into the realm of cosmetics:

- Anti-photoaging : Research has indicated that this compound can protect against UVA-induced collagen degradation in human dermal fibroblasts. This suggests its application as an active ingredient in anti-aging skincare products .

- Skin Protection : Its ability to scavenge reactive oxygen species (ROS) generated by UV exposure positions this compound as a valuable component in formulations aimed at protecting skin from environmental damage .

Analytical Methods for Evaluation

To assess the efficacy and concentration of this compound in various applications, several analytical methods have been developed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been employed to simultaneously determine this compound and its metabolites in biological samples. It allows for sensitive quantification and analysis of pharmacokinetics, essential for understanding its therapeutic potential .

- High-Performance Liquid Chromatography (HPLC) : HPLC fingerprinting has been utilized to analyze herbal extracts containing this compound, facilitating quality control and standardization of herbal medicines .

Case Studies

- Study on Anti-inflammatory Effects : A study investigating the effects of this compound on activated human mast cells revealed significant inhibition of inflammatory responses, supporting its potential use in treating allergic conditions .

- Neuroprotective Study : Research assessing the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative disease therapies .

- Cosmetic Application Study : In vitro studies on human dermal fibroblasts showed that this compound could significantly reduce UVA-induced collagen degradation, suggesting its effectiveness as an anti-aging agent in cosmetic formulations .

Mécanisme D'action

Columbianetin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.

Analgesic: Modulates pain pathways by interacting with specific receptors in the nervous system.

Antifungal: Disrupts fungal cell membranes and inhibits fungal growth.

Pathways Involved: This compound affects the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and inflammation.

Comparaison Avec Des Composés Similaires

La colombianétine est unique parmi les furanocoumarines en raison de ses activités biologiques et de sa structure moléculaire spécifiques. Les composés similaires comprennent :

Columbianadine : Une autre furanocoumarine présentant des propriétés anti-inflammatoires et analgésiques similaires.

Marmesin : Une furanocoumarine linéaire ayant des activités biologiques différentes.

Imperatorine : Connue pour ses effets antifongiques et anti-inflammatoires.

La colombianétine se distingue par ses puissants effets anti-inflammatoires et analgésiques, ce qui en fait un composé précieux pour de nouvelles recherches et des applications thérapeutiques potentielles .

Activité Biologique

Columbianetin, a coumarin derivative primarily extracted from Radix Angelicae Pubescentis, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This article explores the pharmacological properties of this compound, supported by recent research findings and case studies.

This compound (CBT) is a natural product belonging to the coumarin family, characterized by its unique structure which contributes to its bioactivity. Pharmacokinetic studies indicate that this compound is metabolized into various compounds in vivo, with significant implications for its therapeutic use. A study demonstrated that this compound acetate is metabolized to this compound after administration, with a two-compartment model providing a better fit for pharmacokinetic data than a one-compartment model .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| AUC (0–t n) | 710 ± 149 μg/L |

| Volume of Distribution (Vd) | Not specified |

| Clearance | Not specified |

| Half-life | Not specified |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) revealed that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Antitumor Activity

Research has shown that this compound possesses anti-tumor effects, particularly against various cancer cell lines. For instance, it has been reported to inhibit the proliferation and induce apoptosis in Raji cells (a human B-cell lymphoma line), suggesting potential applications in cancer therapy .

Neuroprotective Properties

This compound has also demonstrated neuroprotective effects, particularly against oxidative stress-induced damage in neuronal cells. A study highlighted its ability to scavenge reactive oxygen species (ROS), thereby protecting human dermal fibroblasts from UVA-induced oxidative stress . This property may be beneficial in preventing photoaging and other skin-related disorders.

Case Studies

- Inflammation Model Study : In an experimental model using LPS-stimulated PBMCs, this compound was shown to significantly downregulate the expression of inflammatory markers. The results were quantified using ELISA assays, confirming its efficacy as an anti-inflammatory agent.

- Cancer Cell Line Study : A study investigating the effects of this compound on HepG2 cells demonstrated that it induces apoptosis through both death receptor and mitochondria-mediated pathways. This dual mechanism highlights its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQEMCYCSSHJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316498 | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3804-70-4 | |

| Record name | (+)-Columbianetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Columbianetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.